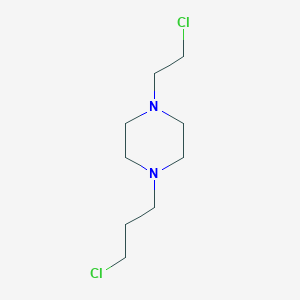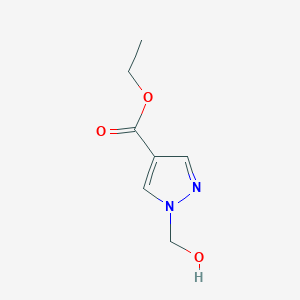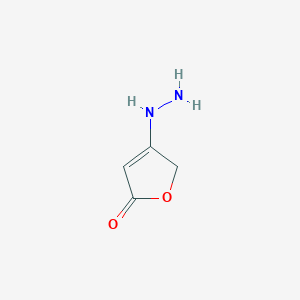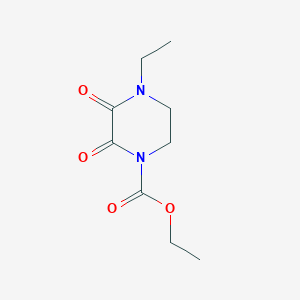
1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine
概要
説明
1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two chloroalkyl groups attached to the piperazine ring, making it a versatile intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine typically involves the reaction of piperazine with 2-chloroethanol and 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of the alcohols are replaced by chlorine atoms, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloroalkyl groups to alkyl groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-(2-Ethyl)-4-(3-propyl)piperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
科学的研究の応用
1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine involves its interaction with biological targets, such as enzymes and receptors. The chloroalkyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and pathways, making the compound useful in therapeutic applications.
類似化合物との比較
Similar Compounds
- 1-(2-Chloroethyl)piperazine
- 4-(3-Chloropropyl)piperazine
- 1-(2-Chloroethyl)-4-methylpiperazine
Uniqueness
1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine is unique due to the presence of two chloroalkyl groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to similar compounds with only one chloroalkyl group.
特性
IUPAC Name |
1-(2-chloroethyl)-4-(3-chloropropyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl2N2/c10-2-1-4-12-6-8-13(5-3-11)9-7-12/h1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTRATAVQVHORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330991 | |
| Record name | 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112747-94-1 | |
| Record name | 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(1H)-Quinoxalinone, 3-[(methylsulfonyl)methyl]-](/img/structure/B3345893.png)

![2h-Thieno[3,2-b]pyrrol-3(4h)-one](/img/structure/B3345908.png)




![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B3345947.png)
![Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl-](/img/structure/B3345960.png)
![2-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B3345962.png)
![Methanamine, N-[(5-methyl-2-furanyl)methylene]-](/img/structure/B3345968.png)
![5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one](/img/structure/B3345974.png)

![Methyl 5-methoxy-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B3345991.png)
